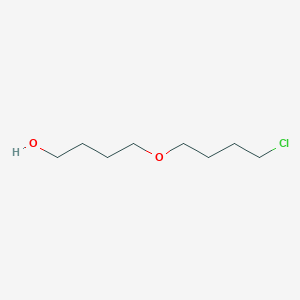
4-(4-Chlorobutoxy)butan-1-OL
Übersicht
Beschreibung
4-(4-Chlorobutoxy)butan-1-ol is a chemical compound with the CAS Number: 60767-73-9 . It has a molecular weight of 180.67 and its IUPAC name is 4-(4-chlorobutoxy)-1-butanol .
Molecular Structure Analysis
The molecular formula of 4-(4-Chlorobutoxy)butan-1-ol is C8H17ClO2 . Its exact mass is 180.09200 . The InChI key is CXKCWCNIXHOQKX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4-Chlorobutoxy)butan-1-ol are as follows: It has a molecular weight of 180.67200 . The exact mass is 180.09200 . The LogP value is 1.79450 , which indicates its lipophilicity.Wissenschaftliche Forschungsanwendungen
Analogs and Derivatives in Anti-inflammatory Research
A study conducted by Goudie et al. (1978) explored compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one for their anti-inflammatory activity. These compounds, possessing a small lipophilic group and a butan-2-one side chain, demonstrated significant activity. This suggests potential applications of similar structural analogs, like 4-(4-Chlorobutoxy)butan-1-OL, in developing anti-inflammatory agents (Goudie et al., 1978).
Catalytic Properties in Chemical Reactions
Research by Arsalane et al. (1996) on AgZr2(PO4)3 highlighted its catalytic properties in butan-2-ol conversion, producing methyl ethyl ketone and butenes. This study indicates the potential role of 4-(4-Chlorobutoxy)butan-1-OL in similar catalytic processes, given its structural similarity (Arsalane et al., 1996).
Kinetics and Optical Activity in Chemical Reactions
A kinetic study by Herlihy (1984) on butanediols in aqueous perchloric acid, including butan-2-ol, provides insight into the rate of loss of optical activity and the effect of hydroxyl group substitution. This research could be relevant for understanding the behavior of 4-(4-Chlorobutoxy)butan-1-OL under similar conditions (Herlihy, 1984).
Asymmetric Synthesis Applications
Mattei et al. (2011) reported on the asymmetric synthesis of (S)-3-amino-4-methoxy-butan-1-ol, demonstrating the potential for creating optically active compounds. This methodology could be applicable to the synthesis of 4-(4-Chlorobutoxy)butan-1-OL derivatives for use in chiral synthesis and stereoselective reactions (Mattei et al., 2011).
Eigenschaften
IUPAC Name |
4-(4-chlorobutoxy)butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClO2/c9-5-1-3-7-11-8-4-2-6-10/h10H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKCWCNIXHOQKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOCCCCCl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40546932 | |
| Record name | 4-(4-Chlorobutoxy)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60767-73-9 | |
| Record name | 4-(4-Chlorobutoxy)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




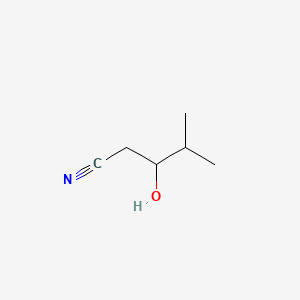
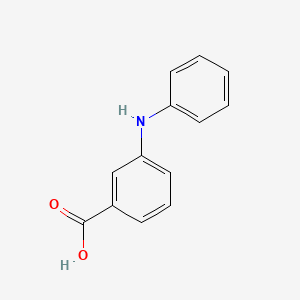
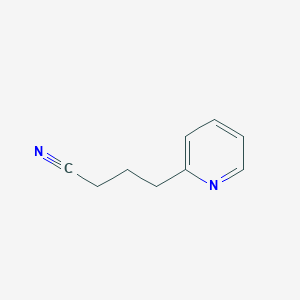

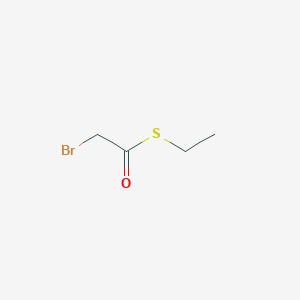
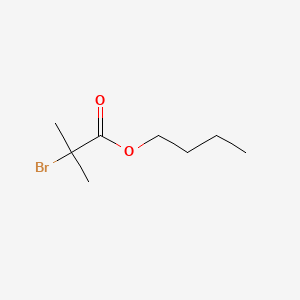
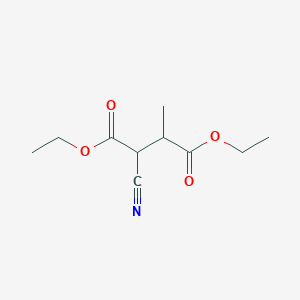
![methyl N-[6-(methoxycarbonylamino)hexyl]carbamate](/img/structure/B3054428.png)

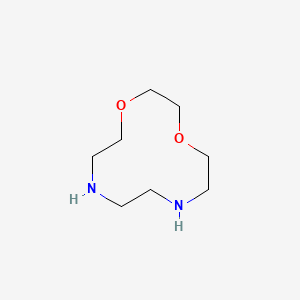
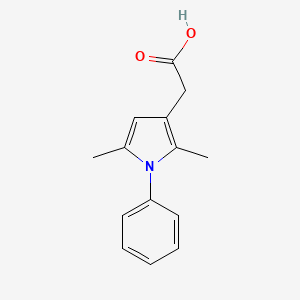
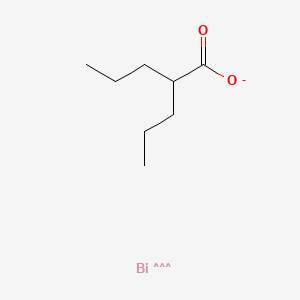
![1,4-Butanediamine, 2-[(trimethoxysilyl)methyl]-](/img/structure/B3054435.png)